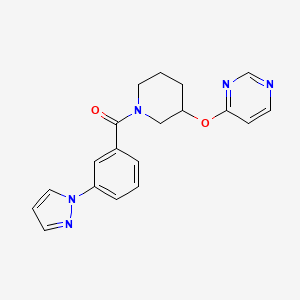

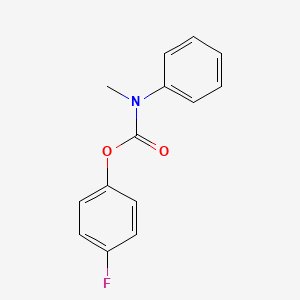

4-Fluorophenyl methyl(phenyl)carbamate

Vue d'ensemble

Description

4-Fluorophenyl methyl(phenyl)carbamate is a chemical compound with the molecular formula C14H12FNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to 4-Fluorophenyl methyl(phenyl)carbamate often involves carbamoylation . For instance, a one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of 4-Fluorophenyl methyl(phenyl)carbamate is defined by its molecular formula, C14H12FNO2 . The exact mass of the molecule is 245.085205 Da .Applications De Recherche Scientifique

Chromatographic Techniques

The use of carbamate compounds, including 4-Fluorophenyl methyl(phenyl)carbamate, has been explored in chromatographic techniques. A study by Krause (1979) demonstrates the use of high-performance liquid chromatographic (HPLC) techniques for detecting carbamates at nanogram levels, indicating the role of such compounds in enhancing detection sensitivity in chemical analysis (Krause, 1979).

Drug Synthesis and Prodrug Research

Carbamates like 4-Fluorophenyl methyl(phenyl)carbamate are important in synthesizing prodrugs. Rahmathullah et al. (1999) synthesized carbamate analogues for evaluating their effectiveness against Pneumocystis carinii pneumonia, demonstrating the significance of carbamates in medicinal chemistry (Rahmathullah et al., 1999).

Polymer and Material Science

In the field of material science, carbamate compounds are used in synthesizing conjugated polymers for applications like organic solar cells. Cheng et al. (2009) discuss the synthesis of fluorene-based conjugated polymers, which might include carbamate derivatives in their structure (Cheng et al., 2009).

Fluorescence and Sensing Applications

Carbamates also find applications in fluorescence-based sensing technologies. Nie et al. (2011) utilized a fluorescent polycarbazole polymer, which could potentially involve carbamate compounds, for detecting explosive compounds like TNT (Nie et al., 2011).

Orientations Futures

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Mécanisme D'action

Target of Action

Carbamate compounds, which include 4-fluorophenyl methyl(phenyl)carbamate, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

The mode of action of 4-Fluorophenyl methyl(phenyl)carbamate involves its interaction with its targets, which are likely to be amines. As a carbamate compound, it can be installed and removed under relatively mild conditions . The presence of a benzene ring allows for resonance stabilization, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Carbamate compounds, including 4-fluorophenyl methyl(phenyl)carbamate, are known to be involved in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 1270±006 g/cm3 and predicted boiling point of 1855±230 °C, may influence its bioavailability .

Action Environment

The compound’s physical properties, such as its predicted density of 1270±006 g/cm3 and predicted boiling point of 1855±230 °C, may influence its stability in different environments .

Propriétés

IUPAC Name |

(4-fluorophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCRZCQILZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331437 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Fluorophenyl methyl(phenyl)carbamate | |

CAS RN |

526190-34-1 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)

![N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2710691.png)

![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)

![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)

![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)

![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)